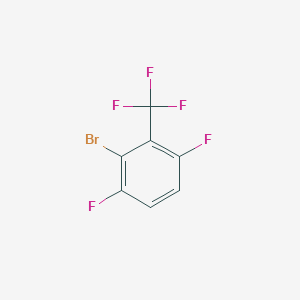

2-Bromo-3,6-difluorobenzotrifluoride

Vue d'ensemble

Description

2-Bromo-3,6-difluorobenzotrifluoride is a chemical compound with the molecular formula C7H2BrF5 . It is a solid substance and has a molecular weight of 260.99 .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H2BrF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H . This code provides a standardized way to represent the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 260.99 . The InChI code for this compound is1S/C7H2BrF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H .

Applications De Recherche Scientifique

Regioflexible Substitution

A study highlighted the regioflexible substitution of 1,3-difluorobenzene, demonstrating the selective conversion into various benzoic acids and bromobenzoic acids, which could potentially include derivatives similar to "2-Bromo-3,6-difluorobenzotrifluoride" for specific applications in organic synthesis (Schlosser & Heiss, 2003).

Cluster Compounds Synthesis

Research on the synthesis and crystal structure of Cs2Nb6Br5F12 presented the formation of novel niobium cluster compounds with bromofluoride units. This work underscores the importance of halogenated fluorides in designing materials with unique structural properties (Cordier, Hernandez, & Perrin, 2002).

Microwave-Assisted Cyclization

Another study focused on the microwave-assisted cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates under mildly basic conditions to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating the versatility of brominated fluorinated compounds in facilitating efficient cyclization reactions (Dao et al., 2018).

Difluoromethylation of N-Heterocycles

The difluoromethylation of N-heterocycles highlighted the utility of brominated and fluorinated compounds in introducing fluorine atoms into organic molecules, expanding the toolkit for modifying bioactive compounds and pharmaceuticals (Ma, Xuan, & Song, 2018).

Fluorine Atom Attachment

A comprehensive review on attaching the fluorine atom to organic molecules using BrF3 and other reagents showcases the broad applicability of fluorinated reagents in organic synthesis, including the creation of compounds with CF2, CF3, and CHF2 groups (Rozen, 2005).

Mécanisme D'action

Target of Action

2-Bromo-3,6-difluorobenzotrifluoride is primarily used as an organic synthesis intermediate . It is employed in the synthesis of various organic compounds, including pesticides and pharmaceuticals . The specific targets of this compound can vary depending on the final product it is used to synthesize.

Mode of Action

The mode of action of this compound is largely dependent on the chemical reactions it undergoes during the synthesis process. For example, it can be involved in Lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it is slightly soluble in water , which can affect its reactivity and stability. Additionally, it should be stored away from bases and oxidizing agents in a cool, dry, and well-ventilated condition to maintain its stability .

Propriétés

IUPAC Name |

2-bromo-1,4-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-6-4(10)2-1-3(9)5(6)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTZDUMAMPLXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

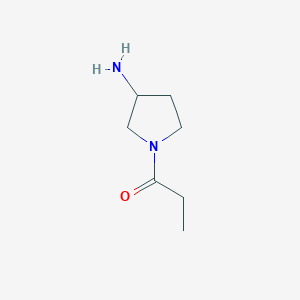

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

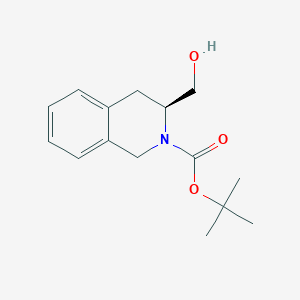

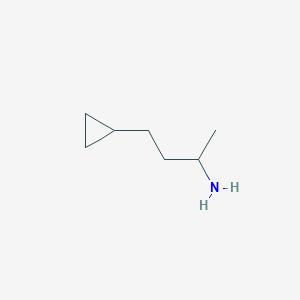

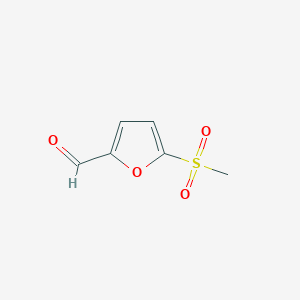

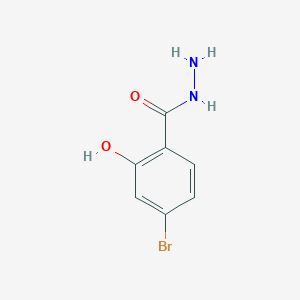

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate](/img/structure/B1524005.png)

![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)